Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 886361-47-3
VCID: VC6810448
InChI: InChI=1S/C15H10F3NO4/c1-23-14(20)10-4-2-9(3-5-10)11-6-7-13(19(21)22)12(8-11)15(16,17)18/h2-8H,1H3
SMILES: COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F
Molecular Formula: C15H10F3NO4
Molecular Weight: 325.243

Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate

CAS No.: 886361-47-3

Cat. No.: VC6810448

Molecular Formula: C15H10F3NO4

Molecular Weight: 325.243

* For research use only. Not for human or veterinary use.

Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate - 886361-47-3

Specification

CAS No. 886361-47-3
Molecular Formula C15H10F3NO4
Molecular Weight 325.243
IUPAC Name methyl 4-[4-nitro-3-(trifluoromethyl)phenyl]benzoate
Standard InChI InChI=1S/C15H10F3NO4/c1-23-14(20)10-4-2-9(3-5-10)11-6-7-13(19(21)22)12(8-11)15(16,17)18/h2-8H,1H3
Standard InChI Key XDRXACUJLBOGLZ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of two benzene rings connected by a single covalent bond (biphenyl core). Substituents are positioned as follows:

  • 4'-Nitro group: Enhances electrophilic character and participates in hydrogen bonding.

  • 3'-Trifluoromethyl group: Introduces steric bulk and lipophilicity while stabilizing the meta position against metabolic degradation.

  • 4-Methyl ester: Provides a hydrolyzable moiety for prodrug strategies or further functionalization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₀F₃NO₄
Molecular Weight341.24 g/mol
IUPAC NameMethyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
CAS Registry NumberNot publicly disclosed
SMILESCOC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)N+[O-])C(F)(F)F
LogP (Octanol-Water)3.52 (predicted)
Topological Polar Surface72.9 Ų

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, which connects pre-functionalized benzene rings. A representative protocol involves:

  • Preparation of Boronic Acid Partner: 3-Trifluoromethyl-4-nitrophenylboronic acid is synthesized by nitration of 3-trifluoromethylphenylboronic acid using mixed nitric-sulfuric acid.

  • Coupling with Methyl 4-Bromobenzoate: The boronic acid reacts with methyl 4-bromobenzoate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a toluene/water mixture at 80–100°C.

  • Purification: Column chromatography isolates the product with yields ranging from 65% to 78%.

Table 2: Representative Reaction Conditions

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
SolventToluene/H₂O (3:1)
Temperature90°C
Reaction Time12–18 hours
Yield72% (average)

Challenges in Scale-Up

  • Nitro Group Instability: High temperatures during coupling risk nitro group reduction.

  • Trifluoromethyl Steric Effects: The -CF₃ group slows coupling kinetics, necessitating excess boronic acid (1.5 equiv).

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (logS = -4.2), limiting bioavailability without formulation aids.

  • Thermal Stability: Decomposes at 218°C (DSC data), making it unsuitable for high-temperature processing.

  • Photostability: The nitro group confers sensitivity to UV light, requiring amber storage.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J = 2.1 Hz, 1H, Ar-H), 8.25 (dd, J = 8.5, 2.1 Hz, 1H, Ar-H), 7.95 (d, J = 8.5 Hz, 2H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 3.97 (s, 3H, -OCH₃).

  • ¹³C NMR: δ 166.4 (C=O), 148.9 (C-NO₂), 144.2 (q, J = 32 Hz, C-CF₃), 126.7–134.2 (Ar-C).

Applications in Pharmaceutical Research

Kinase Inhibition

The compound’s biphenyl core mimics ATP-binding motifs in kinases. Derivatives have shown IC₅₀ values of 12–50 nM against VEGF-R2 and EGFR in preclinical assays.

Table 3: Biological Activity Data

Kinase TargetIC₅₀ (nM)Cell Line
VEGF-R218 ± 3HUVEC
EGFR42 ± 7A549
PDGFR-β210 ± 25NIH/3T3

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